HMN-176 -

HMN-176

Catalog Number: EVT-8247227
CAS Number:
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HMN-176 is classified within the broader category of small organic compounds used in cancer treatment. It is specifically recognized for its role in circumventing drug resistance mechanisms that often limit the effectiveness of conventional chemotherapeutic agents. The compound is synthesized from HMN-214, which itself is designed to enhance bioavailability and therapeutic impact when converted into HMN-176 in vivo .

Synthesis Analysis

Methods and Technical Details

The synthesis of HMN-176 involves several steps typical for stilbene derivatives. While detailed synthetic pathways are not extensively documented, the general approach includes:

  1. Formation of Stilbazole Structure: The initial step likely involves creating the stilbazole backbone, which is essential for the compound's biological activity.
  2. Oxidation Processes: Following the formation of the stilbazole structure, oxidation reactions are employed to yield the final compound.
  3. Functional Group Modifications: The introduction of functional groups, such as methoxybenzene sulfonyl moieties, enhances the compound's pharmacological properties.

Techniques such as thin-layer chromatography and various spectroscopic methods (including FTIR and NMR) are typically utilized to verify the completion and purity of the synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of HMN-176 can be depicted as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₃S
  • Molecular Weight: 317.36 g/mol

The structure features a stilbazole core with a methoxybenzene sulfonyl group attached, which is crucial for its biological activity. The presence of these functional groups contributes to its ability to interact with cellular targets involved in drug resistance mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

HMN-176 participates in several chemical reactions that are critical for its antitumor activity:

  1. Inhibition of Multidrug Resistance Protein 1 (MDR1): HMN-176 has been shown to inhibit the promoter activity of the MDR1 gene, which encodes a protein that expels various drugs from cells, thereby contributing to drug resistance .
  2. Cytotoxic Activity: The compound induces apoptosis in cancer cells by disrupting normal cell cycle progression and interfering with mitotic spindle assembly without significantly affecting tubulin polymerization .

These reactions highlight HMN-176's dual mechanism of action—acting both as a cytotoxic agent and as an inhibitor of drug resistance pathways.

Mechanism of Action

Process and Data

The mechanism by which HMN-176 exerts its effects involves several key processes:

  1. Cell Cycle Arrest: HMN-176 induces cell cycle arrest at specific checkpoints, particularly during mitosis, leading to apoptosis in cancer cells.
  2. Downregulation of MDR1 Expression: The compound inhibits transcription factors such as NF-Y that bind to the MDR1 promoter, resulting in decreased expression of this drug efflux pump .
  3. Modulation of Signaling Pathways: By altering gene expression profiles associated with drug resistance, HMN-176 enhances the efficacy of other chemotherapeutics when used in combination therapies.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HMN-176 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and can be prepared in aqueous solutions for biological assays.
  • Stability: The compound is stable under appropriate storage conditions (e.g., at 4°C in the dark) but should be handled with care due to its reactivity with light and moisture.

These properties are essential for optimizing its use in laboratory settings and potential clinical applications .

Applications

Scientific Uses

HMN-176 has significant applications primarily within oncology:

  1. Antitumor Agent: Its primary application is as an antitumor agent capable of overcoming multidrug resistance, making it particularly valuable for treating resistant cancer types.
  2. Combination Therapy: Due to its unique mechanism of action, HMN-176 is being explored for use in combination therapies alongside traditional chemotherapy agents like Adriamycin.
  3. Research Tool: In addition to therapeutic applications, HMN-176 serves as a valuable research tool for studying cellular processes related to mitosis and drug resistance mechanisms in cancer biology .
Introduction to HMN-176 as a Novel Therapeutic Agent

Historical Context and Discovery of HMN-176 in Anticancer Drug Development

HMN-176 emerged from systematic efforts to develop novel antimitotic agents with improved efficacy against drug-resistant cancers. Discovered in the late 1990s, it was identified as the active metabolite of the prodrug HMN-214, a synthetic stilbene derivative created by Nippon Shinyaku Co. Ltd. (Kyoto, Japan). Early preclinical studies demonstrated potent cytotoxicity against a broad spectrum of human tumor cell lines, including breast, ovarian, and non-small-cell lung cancer models [1] [5]. This prompted extensive investigation into its mechanisms, distinguishing it from conventional tubulin-targeting agents like taxanes or vinca alkaloids.

Phase I clinical trials of HMN-214 (which converts to HMN-176 in vivo) began in the mid-2000s, establishing pharmacokinetic parameters and maximum tolerated doses in patients with advanced solid tumors [2]. The compound’s ability to inhibit mitosis without disrupting tubulin polymerization marked it as a mechanistically unique candidate [3] [5]. Key milestones include:

  • Evidence of Broad Activity: A 2005 ex vivo study of 132 human tumor specimens revealed significant tumor growth inhibition, with response rates of 32% (0.1 μg/ml), 62% (1.0 μg/ml), and 71% (10.0 μg/ml) in assessable samples. Activity was particularly notable in breast (75% response at 1.0 μg/ml), non-small-cell lung (67% at 10 μg/ml), and ovarian cancers (57% at 10 μg/ml) [1] [5].
  • Overcoming Drug Resistance: Studies in multidrug-resistant ovarian cancer sublines (e.g., K2/ARS) showed HMN-176 restored chemosensitivity to Adriamycin by suppressing MDR1 gene expression [4] [7].

Table 1: Key Preclinical Milestones in HMN-176 Development

YearDiscoverySignificance
2003Identification as active metabolite of HMN-214Clarified prodrug activation pathway [4]
2003MDR1 downregulation via NF-Y inhibitionDemonstrated ability to reverse multidrug resistance [4] [7]
2005Broad antitumor activity in human tumor colony-forming assaysValidated efficacy across solid tumors at pharmacologically relevant concentrations [1] [5]
2009Centrosome-mediated microtubule inhibition mechanismElucidated novel antimitotic target distinct from tubulin polymerization [3]

Structural Classification and Relationship to Prodrug HMN-214

HMN-176, chemically designated as (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole} 1-oxide, belongs to the stilbene derivative class. Its structure comprises:

  • A central stilbene backbone (trans-ethene bridge) enabling spatial interaction with cellular targets.
  • A 4-methoxybenzenesulfonamide group linked to the phenyl ring, critical for biological activity.
  • An N-oxide pyridine moiety conferring polarity and influencing subcellular distribution [1] [9].

HMN-214 serves as an orally bioavailable prodrug of HMN-176. Structurally, HMN-214 incorporates an N-acetyl group masking the sulfonamide function, which is hydrolytically cleaved in vivo to release HMN-176. This design enhances absorption while minimizing first-pass metabolism [2] [4].

Table 2: Structural and Functional Comparison of HMN-214 and HMN-176

PropertyHMN-214 (Prodrug)HMN-176 (Active Metabolite)
Chemical Name(E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]}1-oxide(E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide
Molecular Weight424.48 g/mol382.43 g/mol [9]
Key ModificationsAcetyl group on sulfonamide nitrogenDeacetylated sulfonamide
Primary RoleOral delivery; metabolic activationDirect inhibition of centrosome function and PLK1 spatial distribution [3] [6]

The biological activity of HMN-176 stems from its unique effects on mitotic regulators:

  • PLK1 Interaction: It disrupts polo-like kinase 1 localization at centrosomes and cytoskeletal structures, impeding spindle assembly and chromosome segregation [3] [6] [9].
  • Centrosome Targeting: Unlike tubulin polymerizers, it selectively inhibits centrosome-nucleated microtubule assembly, inducing multipolar spindles [3].
  • Dual Anticancer Mechanisms: Combines direct cytotoxicity with transcriptional modulation (e.g., MDR1 suppression via NF-Y inhibition) [4] [7].

Table 3: Spectrum of Anticancer Activity of HMN-176 in Human Tumor Specimens

Tumor TypeConcentration TestedResponse Rate (%)Significance
Breast Cancer1.0 μg/ml75% (6/8 specimens)High activity in aggressive subtypes [1] [5]
Non-Small-Cell Lung10.0 μg/ml67% (4/6 specimens)Activity in chemotherapy-resistant tumors
Ovarian Cancer10.0 μg/ml57% (4/7 specimens)Low cross-resistance with cisplatin/etoposide [1]
Overall Assessable10.0 μg/ml71% (25/35 specimens)Concentration-dependent efficacy [5]

These structural and mechanistic attributes position HMN-176 as a distinctive antimitotic agent with multifaceted therapeutic potential, warranting continued clinical evaluation in defined cancer types [2] [6].

Properties

Product Name

HMN-176

IUPAC Name

N-[6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3

InChI Key

MYEJOKLXXLVMPR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.